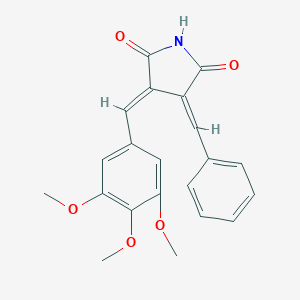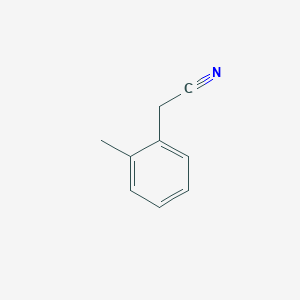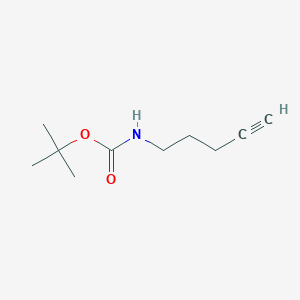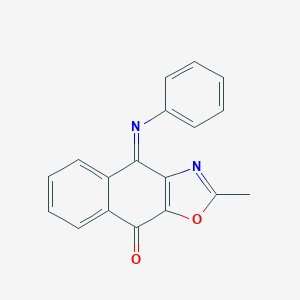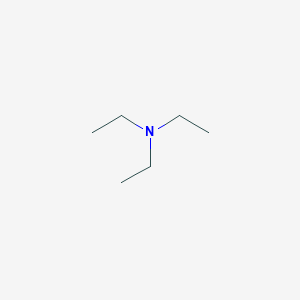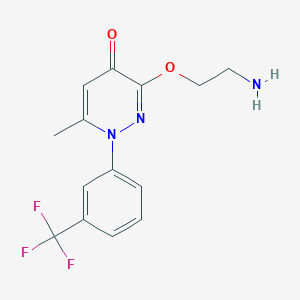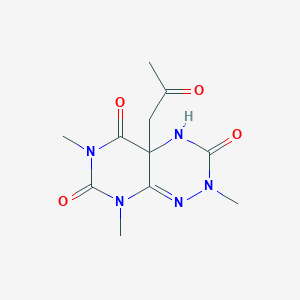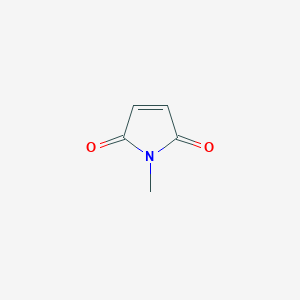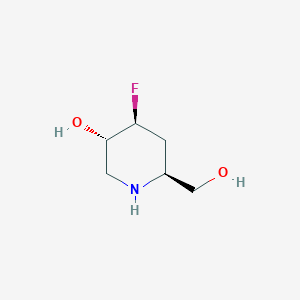
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol, also known as 4F-MPH, is a synthetic compound belonging to the piperidine class of chemicals. It is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is a potent psychostimulant with similar effects to methylphenidate, but with a longer duration of action. In recent years, it has gained popularity as a research chemical due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood, but it is believed to act primarily by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on the central nervous system, (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as to cause vasoconstriction. It has also been shown to increase the release of glucose and fatty acids into the bloodstream.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol in scientific research is its potency and long duration of action, which can allow for more detailed and prolonged investigations of its effects. However, its potential for abuse and dependence, as well as its potential toxicity, must be carefully considered when designing experiments. Additionally, the complex synthesis process and specialized equipment required for its production may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research involving (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Additionally, further studies exploring its effects on dopamine and reward pathways may shed light on the mechanisms of addiction and provide new targets for treatment. Finally, investigations into the potential toxicity and long-term effects of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol are needed to fully understand its safety profile and potential risks.
Métodos De Síntesis
The synthesis of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol involves the reaction of 4-fluorobenzaldehyde with piperidine and formaldehyde in the presence of an acid catalyst. The resulting intermediate is then reduced using sodium borohydride to yield the final product. The synthesis of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol is a complex process and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has several potential applications in scientific research. It has been used in studies investigating the effects of psychostimulants on cognitive function, as well as in studies exploring the mechanisms of action of methylphenidate derivatives. (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has also been used in studies investigating the role of dopamine in addiction and reward pathways.
Propiedades
Número CAS |
151253-51-9 |
|---|---|
Nombre del producto |
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
Fórmula molecular |
C6H12FNO2 |
Peso molecular |
149.16 g/mol |
Nombre IUPAC |
(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5-,6-/m0/s1 |
Clave InChI |
SPSOUXLLOJBBTK-ZLUOBGJFSA-N |
SMILES isomérico |
C1[C@H](NC[C@@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
SMILES canónico |
C1C(NCC(C1F)O)CO |
Sinónimos |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4alpha,5beta)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)

